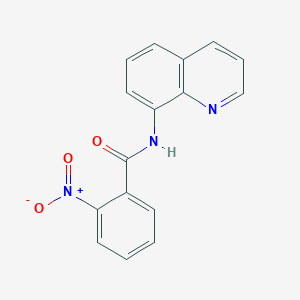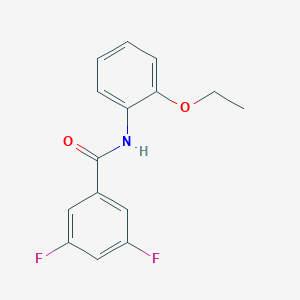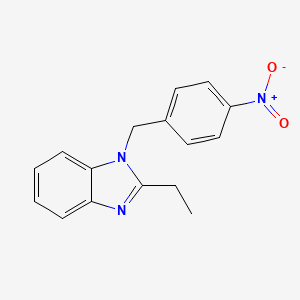![molecular formula C19H22N2O7S B5740742 methyl 2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5740742.png)
methyl 2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate, also known as Dimesna or MESNA, is a synthetic organic compound that has been widely used in the field of medicine. It is a thiol compound that acts as a detoxifying agent by protecting cells from the harmful effects of chemotherapy drugs.
Mechanism of Action
Methyl 2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate works by binding to the toxic metabolites of chemotherapy drugs, such as acrolein and mesna, and converting them into non-toxic compounds. This process is known as detoxification. This compound contains a thiol group that reacts with the toxic metabolites to form a stable thioether bond. This bond is then easily eliminated from the body through urine.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of toxic metabolites in the body, which helps to reduce the side effects of chemotherapy drugs. It has also been shown to protect the kidneys and bladder from damage caused by chemotherapy drugs. In addition, this compound has been shown to have antioxidant properties, which help to reduce oxidative stress in the body.
Advantages and Limitations for Lab Experiments
Methyl 2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has a number of advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also relatively inexpensive compared to other chemoprotective agents. However, this compound has some limitations for lab experiments. It has a short half-life in the body, which means that it needs to be administered frequently. In addition, this compound can interfere with the efficacy of some chemotherapy drugs, so it needs to be used with caution.
Future Directions
There are a number of future directions for the research on methyl 2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate. One area of research is the development of new and more effective chemoprotective agents. Another area of research is the investigation of the mechanism of action of this compound and the development of new compounds that can be used to enhance its detoxification properties. Finally, there is a need for more clinical trials to determine the safety and efficacy of this compound in different patient populations.
Synthesis Methods
The synthesis of methyl 2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate involves the reaction of 2-mercaptobenzoic acid with N-methylglycine in the presence of thionyl chloride. The resulting compound is then reacted with 2,4-dimethoxybenzyl chloride and methylsulfonyl chloride to form the final product.
Scientific Research Applications
Methyl 2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has been widely used in the field of medicine as a chemoprotective agent. It is used to prevent the harmful effects of chemotherapy drugs on healthy cells. This compound works by binding to the toxic metabolites of chemotherapy drugs and converting them into non-toxic compounds that can be easily eliminated from the body. This helps to reduce the side effects of chemotherapy, such as nausea, vomiting, and damage to the kidneys and bladder.
properties
IUPAC Name |
methyl 2-[[2-(2,4-dimethoxy-N-methylsulfonylanilino)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O7S/c1-26-13-9-10-16(17(11-13)27-2)21(29(4,24)25)12-18(22)20-15-8-6-5-7-14(15)19(23)28-3/h5-11H,12H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXFWCORNJZRNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)OC)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5740668.png)
![dimethyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5740675.png)
![2-chloro-N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5740688.png)
![2-(4-chloro-5-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B5740691.png)

![(2,4-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5740698.png)
![3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5740701.png)

![2-methyl-N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5740707.png)

![N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5740724.png)

